molecular formula C26H22N4O4S B3473301 ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3473301
M. Wt: 486.5 g/mol
InChI Key: OJJBRIASGVEZKY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a thiazolopyrimidine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.

Preparation Methods

The synthesis of ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation and cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with others, allowing for the fine-tuning of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared to other thiazolopyrimidine derivatives Similar compounds include those with different substituents on the thiazolopyrimidine core, which can alter their chemical and biological properties

Properties

IUPAC Name

ethyl (2E)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-3-34-25(33)21-15(2)28-26-30(23(21)17-9-11-19(31)12-10-17)24(32)20(35-26)13-18-14-27-29-22(18)16-7-5-4-6-8-16/h4-14,23,31H,3H2,1-2H3,(H,27,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJBRIASGVEZKY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=C(NN=C4)C5=CC=CC=C5)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=C(NN=C4)C5=CC=CC=C5)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
ETHYL 5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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